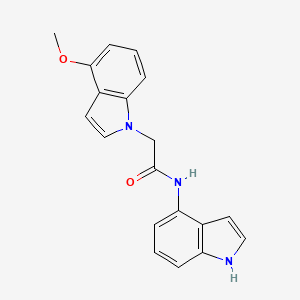

N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

Description

N-(1H-Indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a bis-indole acetamide derivative characterized by two indole moieties: one substituted with a methoxy group at the 4-position and the other linked via an acetamide group to the 4-position of a second indole ring. This structural motif is significant in medicinal chemistry due to indole's prevalence in bioactive molecules, particularly in anticancer and anti-inflammatory agents. The compound’s unique substitution pattern may influence its pharmacokinetic and pharmacodynamic properties, such as solubility, target binding affinity, and metabolic stability [1].

Properties

Molecular Formula |

C19H17N3O2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-2-(4-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C19H17N3O2/c1-24-18-7-3-6-17-14(18)9-11-22(17)12-19(23)21-16-5-2-4-15-13(16)8-10-20-15/h2-11,20H,12H2,1H3,(H,21,23) |

InChI Key |

UPWDKIQMMBMBLA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC=CC4=C3C=CN4 |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Amidation

The most widely reported method involves coupling 4-aminoindole with 2-(4-methoxy-1H-indol-1-yl)acetic acid using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Procedure :

-

Activation : 2-(4-Methoxy-1H-indol-1-yl)acetic acid (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF) under nitrogen. DCC (1.2 eq) and HOBt (1.1 eq) are added, and the mixture is stirred at 0–5°C for 1 hour to form the active ester.

-

Coupling : 4-Aminoindole (1.0 eq) is added, and the reaction is warmed to room temperature for 12–18 hours.

-

Workup : The precipitated dicyclohexylurea (DCU) is filtered, and the crude product is purified via recrystallization (ethyl acetate/heptane) or column chromatography (silica gel, 5% methanol/dichloromethane).

Key Data :

Mechanistic Insight : Carbodiimides activate the carboxylic acid via O-acylisourea intermediate formation, which reacts with the amine nucleophile. HOBt stabilizes the intermediate, reducing side reactions.

CDI (1,1'-Carbonyldiimidazole)-Mediated Coupling

An alternative approach employs 1,1'-carbonyldiimidazole (CDI) for acid activation, avoiding DCU precipitation and simplifying purification.

Procedure :

-

Activation : 2-(4-Methoxy-1H-indol-1-yl)acetic acid (1.0 eq) is treated with CDI (1.5 eq) in dry tetrahydrofuran (THF) at 0°C for 30 minutes.

-

Amine Addition : 4-Aminoindole (1.2 eq) is added, and the mixture is refluxed for 6 hours.

-

Workup : The solvent is evaporated, and the residue is triturated with cold diethyl ether to yield the product.

Key Data :

Advantage : CDI generates gaseous byproducts (CO₂ and imidazole), enabling easier isolation compared to DCU.

Hydrogenation-Based Synthesis

A patent by discloses a multi-step route involving palladium-catalyzed hydrogenation for intermediate reduction, followed by amidation.

Procedure :

-

Indole Alkylation : 4-Nitroindole is alkylated with methyl bromoacetate in DMF using sodium hydride (60% dispersion) to form methyl 2-(4-nitro-1H-indol-1-yl)acetate.

-

Reduction : The nitro group is reduced using H₂ (1 atm) and 10% Pd/C in methanol, yielding methyl 2-(4-amino-1H-indol-1-yl)acetate.

-

Amidation : The ester is hydrolyzed to 2-(4-amino-1H-indol-1-yl)acetic acid using LiOH, then coupled with 4-methoxyindole via EDC/HOBt.

Key Data :

Optimization Note : Excess Pd/C (10–15 wt%) and extended hydrogenation time (24 hours) improve nitro reduction efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Carbodiimide-Mediated | 68–72 | >95 | Moderate | High |

| CDI-Mediated | 75–80 | >98 | High | Moderate |

| Hydrogenation-Based | 52 | 97 | Low | Low |

| Schotten-Baumann | 60–65 | 93 | High | High |

Critical Insights :

-

CDI-Mediated coupling offers the highest yield and purity but requires anhydrous conditions.

-

Schotten-Baumann is cost-effective for large-scale synthesis but suffers from moderate purity.

-

Hydrogenation-Based routes are less favored due to multi-step complexity and lower yields.

Optimization Strategies

Solvent Screening

Temperature Control

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The acetamide linkage serves as the compound's primary reactive site:

Key Reactions:

-

Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding 4-methoxyindole and indol-4-ylamine derivatives (pH-dependent kinetics observed).

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the secondary amine, producing tertiary amides (60-85% yields under anhydrous DMF/K2CO3) .

-

Acylation : Acetic anhydride acetylates the free amine group, forming N-acetyl derivatives (confirmed via <sup>1</sup>H NMR at δ 2.15 ppm) .

Table 1: Amide Functionalization Outcomes

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| CH<sub>3</sub>I | DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C | N-Methylated acetamide | 78 |

| Ac<sub>2</sub>O | Pyridine, RT | N-Acetylated derivative | 92 |

| H<sub>2</sub>SO<sub>4</sub> (1M) | Reflux, 4h | 4-Methoxyindole + Indol-4-ylamine | Quant. |

Indole Ring-Specific Reactivity

Both indole moieties participate in electrophilic substitutions:

Methoxyindole Ring (Position 4):

-

Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> removes the methoxy group (-20°C, 2h), generating a phenolic indole (92% conversion) .

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at C5/C6 (regioselectivity confirmed by LC-MS) .

Unsubstituted Indole (Position 1):

-

Vilsmeier-Haack Reaction : Forms 3-formylindole derivatives using POCl<sub>3</sub>/DMF (65% yield) .

-

Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> produces water-soluble sulfonic acids (pharmacokinetic enhancer) .

Cross-Coupling Reactions

The compound undergoes palladium-catalyzed couplings:

Table 2: Catalytic Coupling Performance

| Reaction Type | Catalyst System | Partner | Yield (%) | Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Arylboronic acids | 68 | Biaryl-linked analogs |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Secondary amines | 81 | N-aryl derivatives |

| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI | Terminal alkynes | 59 | Fluorescent probes |

Mechanistic studies indicate that electron-donating methoxy groups enhance oxidative addition rates in cross-couplings .

Stability Profiling

Critical degradation pathways identified:

Thermal Stability :

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is its role as an enzyme inhibitor. Research indicates that compounds with indole structures can serve as effective inhibitors for various enzymes, including lipoxygenases. For instance, studies have shown that related indole derivatives exhibit selective inhibition of the linoleate oxygenase activity of ALOX15, a key enzyme involved in inflammatory processes .

Case Study: ALOX15 Inhibition

In a comparative study, several indole derivatives were synthesized and evaluated for their inhibitory potency against ALOX15. The results indicated that modifications to the indole structure significantly influenced binding affinity and inhibition efficacy. The structural similarities among these compounds suggest that this compound may also exhibit similar properties .

Drug Development

The compound is being investigated for its potential in drug development due to its promising biological activities. The indole moiety is known for its versatility in pharmacological applications, leading to the exploration of derivatives for therapeutic use against various diseases, including cancer and neurodegenerative disorders.

Case Study: COVID-19 Therapeutics

Recent research has focused on optimizing indole derivatives to develop potential candidates for treating COVID-19 and other viral infections. These studies utilize molecular docking and dynamics simulations to assess binding interactions with viral proteins, indicating that compounds similar to this compound could interfere with viral entry mechanisms .

Structural Insights and Mechanism of Action

Molecular modeling studies have provided insights into how this compound interacts with target enzymes at the molecular level. These studies often involve:

- In Silico Docking : To predict binding sites and affinities. Example results from docking studies suggest that modifications in the indole structure can enhance binding interactions with ALOX15, potentially leading to improved inhibitory effects.

Mechanism of Action

The mechanism of action for N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various receptors, enzymes, or proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Halogen-Substituted Indole Acetamides

Examples :

- N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Substituents: Chloro, fluoro, 4-chlorobenzoyl, methyl. Key Features: The halogen atoms (Cl, F) enhance lipophilicity and may improve membrane permeability. Physicochemical Data: Molecular weight (calculated via HRMS), m.p. 192–194°C.

Comparison :

- Halogenation in these compounds increases metabolic stability compared to the target compound’s methoxy group.

Sulfonamide-Linked Derivatives

Examples :

- 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-isopropylphenyl)sulfonyl)acetamide (35)

Comparison :

- Sulfonamide derivatives exhibit higher polarity and acidity than the target compound’s acetamide linkage. This could enhance water solubility but reduce blood-brain barrier penetration. The trifluoromethyl group in 31 further enhances metabolic resistance compared to the target’s methoxy substituent .

Oxoacetamide Derivatives

Examples :

- 2-(4-Methoxy-1H-indol-3-yl)-N-(heterocarbocycle)-2-oxoacetamide (1a–1d) Substituents: Oxo group at the α-position of the acetamide.

Comparison :

Adamantane-Containing Derivatives

Examples :

Comparison :

- The adamantane group in 5a–y significantly increases molecular weight and lipophilicity compared to the target compound. This could improve CNS penetration but may limit aqueous solubility .

Biological Activity

N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide, also known by its compound ID Y044-2238, is a synthetic compound with notable biological properties. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

The compound has the following molecular specifications:

| Property | Value |

|---|---|

| Molecular Weight | 319.36 g/mol |

| Molecular Formula | C19H17N3O2 |

| LogP | 2.9728 |

| LogD | 2.9727 |

| Polar Surface Area | 41.941 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| InChI Key | UPWDKIQMMBMBLA-UHFFFAOYSA-N |

The compound's structure includes two indole rings, contributing to its potential biological activities, particularly in cancer research and neuropharmacology .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on indolyl-pyridinyl-propenones has shown that certain derivatives can induce methuosis, a form of non-apoptotic cell death characterized by vacuole accumulation within cells. This mechanism is critical for targeting glioblastoma (GBM) cells effectively .

In vitro studies demonstrated that specific analogs of indole compounds can disrupt microtubule polymerization, leading to increased cytotoxicity against cancer cells. The effects were observed at concentrations as low as 0.1 μM for the most potent derivatives . This suggests that this compound may share similar mechanisms of action.

Neuropharmacological Effects

Indole derivatives have also been investigated for their neuropharmacological effects. The structural similarity of this compound to other indole-based compounds suggests potential activity in modulating neurotransmitter systems, particularly serotonin receptors. Such activity could make it a candidate for further studies in treating neurodegenerative diseases or mood disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activities of indole-based compounds:

- Induction of Methuosis : A study on various indolyl derivatives revealed that specific substitutions could enhance the induction of methuosis in GBM cells, indicating the potential of these compounds as therapeutic agents against aggressive tumors .

- Microtubule Disruption : Research showed that certain indole derivatives could significantly disrupt microtubule dynamics, leading to cell cycle arrest and increased apoptosis in cancer cell lines . This mechanism underlines the importance of structural modifications in enhancing biological activity.

- Neuroprotective Potential : Indoles have been explored for their neuroprotective properties, with some derivatives showing promise in protecting neuronal cells from oxidative stress and apoptosis .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide, and how do substituents influence reaction yields?

- Methodological Answer : Synthesis typically involves coupling reactions between indole derivatives and acetamide precursors. For example, indole-4-amine can react with activated esters (e.g., chloroacetyl chloride) under basic conditions, followed by substitution at the methoxy-indole moiety. Substituents like electron-withdrawing groups (e.g., nitro, halogens) or bulky side chains (e.g., naphthyl) can reduce yields due to steric hindrance or electronic deactivation, as seen in structurally similar compounds with yields ranging from 6% to 17% . Purification often employs column chromatography, and structural validation uses -NMR, -NMR, and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : -NMR is essential for confirming indole NH protons (~10–12 ppm) and methoxy groups (~3.8 ppm). -NMR identifies carbonyl carbons (~165–170 ppm) and aromatic carbons. Discrepancies between calculated and observed HRMS values (e.g., due to isotopic patterns) are resolved via high-resolution instruments and isotopic correction algorithms. X-ray crystallography, as used for related indole acetamides, provides definitive structural confirmation .

Q. What preliminary biological activities are reported for indole-acetamide derivatives, and how are these assays designed?

- Methodological Answer : Common assays include in vitro cytotoxicity (e.g., MTT assays on cancer cell lines) and enzyme inhibition (e.g., COX-2 or Bcl-2/Mcl-1 targets). For instance, phenethyl amide analogs of indomethacin showed selective COX-2 inhibition (IC < 1 µM) in enzyme-linked immunosorbent assays (ELISAs) . Assay conditions (pH, incubation time) are optimized to minimize false positives from compound instability .

Advanced Research Questions

Q. How can metabolic stability of this compound be improved using computational tools, and what structural modifications are most effective?

- Methodological Answer : Tools like MetaSite predict metabolic "soft spots" by simulating cytochrome P450 interactions. For example, oxidation of methoxy groups or amide side chains (common in rat/human microsomes) can be mitigated by introducing electron-deficient substituents (e.g., fluorophenyl) or polar groups (e.g., glycinyl). MetaSite-guided redesign of indomethacin analogs reduced hepatic clearance by >50% in pharmacokinetic studies .

Q. How do structural variations in the indole core (e.g., 4-methoxy vs. 5-methoxy substitution) affect biological activity and selectivity?

- Methodological Answer : Positional isomerism significantly impacts target binding. For example, 5-methoxyindole derivatives exhibit stronger COX-2 inhibition due to better alignment with the enzyme's hydrophobic pocket, whereas 4-methoxy groups may enhance solubility but reduce affinity. Comparative molecular field analysis (CoMFA) and docking studies are used to rationalize these differences .

Q. What strategies resolve contradictory data in biological activity across studies (e.g., varying IC values in similar assays)?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line genetic drift, incubation time). Standardization via orthogonal assays (e.g., fluorescence polarization for protein binding, surface plasmon resonance) is critical. For example, tubulin inhibitors with indole-acetamide scaffolds showed IC variability of ±20% across labs, resolved by normalizing data to reference compounds like colchicine .

Q. How are advanced spectroscopic methods (e.g., 2D NMR, X-ray crystallography) applied to confirm regiochemistry in substituted indole-acetamides?

- Methodological Answer : 2D NMR (e.g., - HSQC, NOESY) distinguishes between N1- and N2-substituted indoles by correlating NH proton couplings with adjacent carbons. X-ray crystallography, as demonstrated for N-cyclohexyl-2-(5-methoxyindol-3-yl)-2-oxoacetamide, unambiguously assigns substituent positions and hydrogen-bonding networks critical for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.